![molecular formula C13H16N2O5S B5500427 oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)

oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to “oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid” involves multiple steps, including the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This intermediate is further converted through a series of reactions, demonstrating the complexity and versatility of the synthetic routes employed in accessing this class of compounds (Khalid et al., 2016).

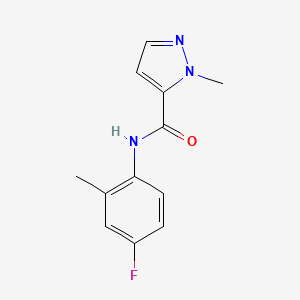

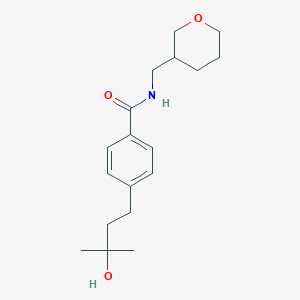

Molecular Structure Analysis

The molecular and crystal structures of derivatives of the targeted compound have been elucidated using X-ray diffraction analysis, revealing the conformational flexibility and the ability of these molecules to form extensive hydrogen bonding networks. Such structural insights are crucial for understanding the reactivity and potential interactions of these compounds in biological systems (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The compound and its derivatives undergo a variety of chemical reactions, highlighting their reactivity and potential as intermediates in the synthesis of more complex molecules. For instance, the piperidino-oxycarbonyl group is stable to cold acid but can be removed by catalytic hydrogenation, electrolytic reduction, or by zinc dust in aqueous acetic acid, demonstrating the versatile functional group transformations applicable to this class of compounds (Stevenson & Young, 1969).

Physical Properties Analysis

The physical properties, such as crystal structure and hydrogen bonding patterns, are essential for understanding the solid-state behavior of these compounds. Detailed structural analyses have provided insights into the molecular packing and the role of hydrogen bonds in stabilizing the crystal structures of these compounds, which is critical for their potential applications (Mohandas et al., 2014).

科学的研究の応用

Novel Mannich Bases and Electrochemical Studies

A study detailed the synthesis of novel Mannich bases bearing pyrazolone moiety, which involved oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid derivatives synthesized through the Mannich reaction. These compounds were characterized and analyzed for their electrochemical behavior using polarography and cyclic voltammetry, offering insights into their potential applications in electrochemical devices and sensors. The study highlights the relevance of this compound derivatives in synthesizing new compounds with significant electrochemical properties K. Naik et al., 2013.

Antibacterial Studies

Another research focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing this compound's role in developing compounds with potential antibacterial applications. The study elucidated the structures of these compounds and evaluated their efficacy against various Gram-negative and Gram-positive bacteria, indicating the compound's significance in the field of antibacterial drug development H. Khalid et al., 2016.

Biological Evaluation and Enzyme Inhibition

Further research into 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, derived from this compound, involved their synthesis and evaluation against the butyrylcholinesterase (BChE) enzyme. Molecular docking studies provided insights into the compound's potential as a lead for developing enzyme inhibitors, highlighting its application in designing new therapeutic agents for diseases related to enzyme dysfunction H. Khalid et al., 2016.

Oxidative Metabolites in Plant Biology

In plant biology, studies on oxidative metabolites of indole-3-acetic acid from Arabidopsis thaliana have provided evidence for this compound derivatives' roles in plant growth and development processes. These studies contribute to understanding the metabolic pathways involving this compound and its derivatives in plants, offering insights into plant biology and potential agricultural applications Kenji Kai et al., 2007.

Safety and Hazards

特性

IUPAC Name |

2-oxo-2-(4-piperidin-1-ylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c16-12(13(17)18)14-10-4-6-11(7-5-10)21(19,20)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNNUTZFFRSPSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[4-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5500345.png)

![2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5500394.png)

![N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5500399.png)

![3-(allylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500411.png)

![2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5500414.png)

![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)

![2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5500435.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)